异烟肼

概述

描述

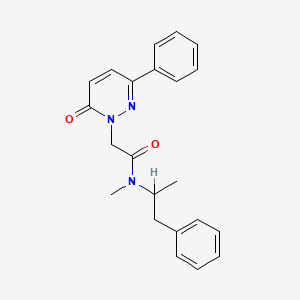

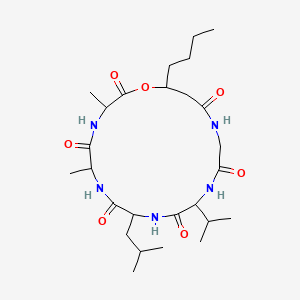

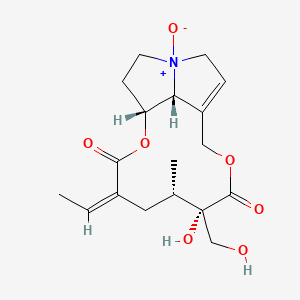

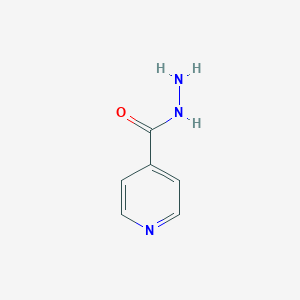

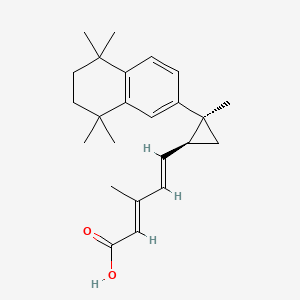

异烟肼,也称为异烟酸酰肼,是一种合成抗菌剂,主要用于治疗和预防结核病。它于 1912 年首次合成,并在 1950 年代引入临床实践。 异烟肼因其对结核分枝杆菌(导致结核病的细菌)的高效性和选择性而成为一线抗结核药物 .

作用机制

异烟肼是一种前药,需要由细菌酶过氧化氢酶-过氧化物酶 (KatG) 激活。一旦被激活,它就会抑制分枝杆菌细胞壁的重要成分,即霉菌酸的合成。这种抑制破坏了细胞壁的合成,导致细菌细胞死亡。 异烟肼还会干扰 DNA、脂类、碳水化合物和烟酰胺腺嘌呤二核苷酸 (NAD) 的合成,从而有助于其杀菌作用 .

类似化合物:

利福平: 另一种一线抗结核药物,可抑制细菌 RNA 合成。

乙胺丁醇: 通过靶向阿拉伯糖基转移酶抑制分枝杆菌细胞壁的合成。

吡嗪酰胺: 破坏分枝杆菌细胞膜的代谢和转运功能

异烟肼的独特性: 异烟肼的独特性在于其针对霉菌酸合成的特定作用机制,这是分枝杆菌细胞壁的关键。 它既可以作为潜伏性结核病的单一疗法,也可以与其他药物联合用于治疗活动性结核病,使其成为结核病治疗中一种用途广泛且必不可少的药物 .

科学研究应用

异烟肼具有广泛的科学研究应用:

化学: 用作有机合成的试剂以及合成各种衍生物的前体。

生物学: 研究其对细菌细胞壁合成的影响及其在细菌耐药机制中的作用。

生化分析

Biochemical Properties

Isoniazid plays a crucial role in biochemical reactions, particularly in the inhibition of mycolic acid synthesis, which is essential for the bacterial cell wall. Isoniazid is a prodrug that requires activation by the bacterial enzyme catalase-peroxidase (KatG). Upon activation, isoniazid forms an adduct with nicotinamide adenine dinucleotide (NAD), which subsequently inhibits the enzyme InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis . This inhibition disrupts the synthesis of mycolic acids, leading to the death of the mycobacteria.

Cellular Effects

Isoniazid exerts significant effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, isoniazid inhibits cell wall synthesis, leading to cell lysis and death. In human cells, isoniazid can cause hepatotoxicity, which is believed to be mediated by the formation of reactive metabolites through the cytochrome P450 enzyme system . These metabolites can induce oxidative stress and damage cellular components, including lipids, proteins, and DNA. Additionally, isoniazid has been associated with pyridoxine (vitamin B6) deficiency, as it increases the excretion of pyridoxine, affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of isoniazid involves its activation by the bacterial enzyme KatG. The activated form of isoniazid interacts with NAD to form an adduct that inhibits the enzyme InhA . This inhibition prevents the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately the death of the bacterium. Additionally, isoniazid can induce the expression of genes involved in oxidative stress response, further contributing to its bactericidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoniazid can change over time. Isoniazid is known to be relatively stable under standard storage conditions, but it can degrade when exposed to light and moisture . Over time, the degradation products of isoniazid can reduce its efficacy. Long-term exposure to isoniazid has been associated with hepatotoxicity in both in vitro and in vivo studies . The hepatotoxic effects are believed to be due to the accumulation of reactive metabolites that induce oxidative stress and liver damage.

Dosage Effects in Animal Models

The effects of isoniazid vary with different dosages in animal models. At therapeutic doses, isoniazid effectively inhibits the growth of Mycobacterium tuberculosis. At higher doses, isoniazid can cause toxic effects, including hepatotoxicity and neurotoxicity . In animal studies, high doses of isoniazid have been shown to induce liver damage, characterized by elevated liver enzymes and histopathological changes . Additionally, chronic administration of high doses of isoniazid can lead to peripheral neuropathy, which is attributed to pyridoxine deficiency .

Metabolic Pathways

Isoniazid undergoes extensive metabolism in the liver. The primary metabolic pathway involves acetylation by N-acetyltransferase 2 (NAT2) to form N-acetylisoniazid . N-acetylisoniazid is further hydrolyzed to isonicotinic acid and monoacetylhydrazine. Monoacetylhydrazine can be oxidized by cytochrome P450 enzymes to form reactive metabolites that contribute to hepatotoxicity . The rate of acetylation varies among individuals, leading to differences in drug clearance and susceptibility to adverse effects .

Transport and Distribution

Isoniazid is well-absorbed from the gastrointestinal tract and is widely distributed throughout the body, including the central nervous system . It has low protein binding and can penetrate tissues and cells effectively. Isoniazid is transported into cells via passive diffusion and is distributed to various tissues, including the liver, lungs, and kidneys . The distribution of isoniazid is influenced by its lipophilicity and the presence of transporters that facilitate its uptake into cells .

Subcellular Localization

Within cells, isoniazid is primarily localized in the cytoplasm, where it undergoes metabolic activation and exerts its effects . The activated form of isoniazid can interact with various cellular components, including enzymes and proteins involved in oxidative stress response . Additionally, isoniazid can induce the expression of genes involved in the detoxification of reactive metabolites, further influencing its subcellular localization and activity .

准备方法

合成路线和反应条件: 异烟肼通常通过异烟酸与水合肼反应合成。该过程涉及用醇和酰化试剂将异烟酸酯化,形成异烟酸酯。 然后使该酯与水合肼反应生成异烟肼 .

工业生产方法: 在工业环境中,异烟肼的制备包括以下步骤:

酯化: 在酸催化剂的存在下,异烟酸与醇(例如甲醇)酯化。

肼解: 然后在受控温度条件下,将该酯与水合肼反应,生成异烟肼。

化学反应分析

反应类型: 异烟肼会发生各种化学反应,包括:

氧化: 异烟肼可以被氧化形成异烟酸。

还原: 它可以被还原形成肼衍生物。

取代: 异烟肼可以参与亲核取代反应

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢作为氧化剂。

还原: 可以使用硼氢化钠或氢化锂铝作为还原剂。

主要产品:

氧化: 异烟酸。

还原: 肼衍生物。

取代: 各种取代的异烟酸衍生物

相似化合物的比较

Rifampicin: Another first-line antituberculosis drug that inhibits bacterial RNA synthesis.

Ethambutol: Inhibits the synthesis of the mycobacterial cell wall by targeting arabinosyl transferases.

Pyrazinamide: Disrupts mycobacterial cell membrane metabolism and transport functions

Uniqueness of Isoniazid: Isoniazid’s uniqueness lies in its specific mechanism of action, targeting mycolic acid synthesis, which is crucial for the mycobacterial cell wall. Its ability to be used both as a monotherapy for latent tuberculosis and in combination with other drugs for active tuberculosis makes it a versatile and essential medication in tuberculosis treatment .

属性

IUPAC Name |

pyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXWMOHMRWLFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISONIAZID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | isoniazid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Isoniazid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020755 | |

| Record name | Isoniazid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoniazid appears as odorless colorless or white crystals or white crystalline powder. Taste is slightly sweet at first and then bitter. pH (1% aqueous solution) 5.5-6.5. pH (5% aqueous solution) 6-8. (NTP, 1992), Solid, WHITE CRYSTALLINE ODOURLESS POWDER. | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoniazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISONIAZID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

374 °F (NTP, 1992), > 250 °C | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISONIAZID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

13.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 77 °F (NTP, 1992), Solubility in alcohol at 25 °C: about 2, in boiling alcohol: about 10%; in chloroform: about 0.1%. Practically insoluble in ether, benzene., Sol in methyl ethyl ketone, acetone, In water, 1.4X10+5 mg/L at 25 °C, 3.49e+01 g/L, Solubility in water, g/100ml at 20 °C: 12.5 | |

| Record name | SID855769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoniazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISONIAZID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoniazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISONIAZID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992), 4.6X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISONIAZID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Isoniazid is a prodrug and must be activated by bacterial catalase. Specficially, activation is associated with reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex. Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. At therapeutic levels isoniazid is bacteriocidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA., Although the mechanism of action of isoniazid is unknown, several hypotheses have been proposed. These include effects on lipids, nucleic acid biosynthesis, and glycolysis. ... /It has been suggested that/ a primary action of isoniazid /is/ to inhibit the biosynthesis of mycolic acids, important constituents of the mycobacterial cell wall. Because mycolic acids are unique to mycobacteria, this action would explain the high degree of selectivity of the antimicrobial activity of isoniazid. Exposure to isoniazid leads to a loss of acid fastness and a decrease in the quantity of methanol-extractable lipid of the microorganisms., Isoniazid is bacteriostatic for "resting" bacilli but is bactericidal for rapidly dividing microorganisms. The minimal tuberculostatic concentration is 0.025 to 0.05 ug/ml. | |

| Record name | Isoniazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISONIAZID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR WHITE CRYSTALS, OR A WHITE, CRYSTALLINE POWDER, Crystals from alcohol | |

CAS No. |

54-85-3 | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoniazid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoniazid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoniazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isoniazid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoniazid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxylic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoniazid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoniazid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONIAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V83O1VOZ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISONIAZID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoniazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISONIAZID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

340.5 °F (NTP, 1992), 171.4 °C, 170-173 °C | |

| Record name | ISONIAZID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoniazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISONIAZID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoniazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISONIAZID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isoniazid exert its anti-tubercular effect?

A1: Isoniazid acts as a prodrug, requiring activation by a bacterial catalase-peroxidase enzyme called KatG found in Mycobacterium tuberculosis [, ]. This activation leads to the formation of an isonicotinic acyl-NADH complex, which then inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis [, ]. Mycolic acids are crucial components of the mycobacterial cell wall, and their disruption leads to bacterial death.

Q2: Does the activation process of isoniazid play a role in drug resistance?

A2: Yes, mutations in the katG gene, particularly in codon 315, are frequently observed in isoniazid-resistant M. tuberculosis strains [, ]. These mutations can alter the enzyme's structure, affecting its ability to activate isoniazid and leading to resistance.

Q3: What is the role of the inhA gene in isoniazid resistance?

A3: Mutations in the promoter region of the inhA gene, specifically at position -15, can lead to overexpression of the InhA enzyme, reducing isoniazid's effectiveness []. This overexpression counteracts the drug's inhibitory action on mycolic acid synthesis.

Q4: How does isoniazid treatment impact collagen in the body?

A4: Isoniazid can inhibit lysyl oxidase, an enzyme essential for collagen cross-linking []. This inhibition is linked to pyridoxal phosphate depletion in the liver as pyridoxal phosphate acts as a cofactor for lysyl oxidase. The reduction in lysyl oxidase activity leads to increased collagen solubility, potentially impacting connective tissue integrity.

Q5: What is the impact of acetylator status on isoniazid treatment?

A5: Isoniazid is primarily metabolized in the liver through acetylation [, ]. Individuals are categorized as slow, heterozygous rapid, or homozygous rapid acetylators based on their genetic predisposition []. The acetylator phenotype significantly influences the rate of isoniazid elimination, impacting the drug's half-life and ultimately influencing treatment efficacy, particularly in once-weekly regimens [, ].

Q6: Does food intake affect the pharmacokinetics of isoniazid?

A6: Studies suggest that food intake, particularly a light breakfast, can influence the pharmacokinetic parameters of isoniazid, including its peak plasma concentration (Cmax) and the area under the curve (AUC) [, ]. These findings highlight the importance of considering meal timing when administering isoniazid to optimize drug exposure.

Q7: Can isoniazid be transferred through breast milk?

A7: Yes, isoniazid can transfer from circulation to breast milk in lactating women undergoing tuberculosis treatment []. Studies have determined the milk-to-plasma ratio for isoniazid, providing insights into the potential exposure of the drug to nursing infants.

Q8: How is isoniazid distributed in the body?

A8: Isoniazid exhibits good penetration into various body fluids, including cerebrospinal fluid (CSF) []. Studies have investigated the pharmacokinetic parameters associated with isoniazid transfer into CSF, particularly in patients with tuberculous meningitis. Understanding drug distribution patterns is crucial for optimizing treatment strategies, especially for infections affecting different body compartments.

Q9: What are the common adverse events associated with isoniazid treatment?

A9: The most frequently reported adverse events associated with isoniazid treatment are hepatotoxicity, gastric intolerance, and neuropathy [, , ]. The incidence of these adverse events can vary significantly. Close monitoring of liver function and neurological symptoms is crucial during isoniazid therapy.

Q10: Are there specific patient groups at higher risk of isoniazid-induced hepatotoxicity?

A10: Research suggests that certain factors might increase the risk of isoniazid-induced hepatotoxicity. These include elderly patients, individuals with pre-existing liver disease like hepatitis C infection, and those with low serum albumin levels [, ]. Careful patient selection and monitoring are essential to minimize the risk of hepatotoxicity.

Q11: Is there a treatment for isoniazid overdose?

A11: Yes, high-dose pyridoxine hydrochloride (vitamin B6) is an effective treatment for acute isoniazid overdose []. Pyridoxine, administered intravenously, can counteract the toxic effects of isoniazid and prevent potentially fatal complications.

Q12: How effective is isoniazid prophylaxis in individuals exposed to isoniazid-resistant tuberculosis?

A12: There have been reports of isoniazid chemoprophylaxis failure in preventing active pulmonary tuberculosis and tuberculin conversion in individuals exposed to isoniazid-resistant strains of M. tuberculosis []. These observations highlight the limitations of isoniazid prophylaxis in such situations and emphasize the need to consider alternative prophylactic agents.

Q13: What analytical methods are commonly used to determine isoniazid concentrations?

A13: Several analytical techniques have been employed to quantify isoniazid concentrations in various matrices. These include spectrophotometry, high-performance liquid chromatography (HPLC), and chemiluminescence-based methods [, ]. Each method offers advantages and limitations in terms of sensitivity, selectivity, and practicality.

Q14: Are there specific formulation strategies to enhance isoniazid delivery or stability?

A14: Yes, researchers have explored different formulation approaches to improve isoniazid delivery and stability. These include the development of slow-release preparations to sustain drug release, enhance patient compliance, and potentially reduce the dosing frequency [, ].

Q15: What is the historical significance of isoniazid in tuberculosis treatment?

A15: The discovery and introduction of isoniazid marked a significant milestone in the fight against tuberculosis. This potent drug, particularly when combined with other anti-tuberculosis agents, revolutionized treatment strategies and significantly improved patient outcomes. Isoniazid remains a cornerstone of tuberculosis treatment regimens worldwide, underscoring its enduring importance in global health.

Q16: What are the potential areas for future research on isoniazid?

A16: Future research endeavors could focus on several aspects, including:

- Developing novel isoniazid derivatives with improved efficacy and safety profiles [].

- Exploring alternative drug delivery systems to enhance targeted delivery and minimize side effects [].

- Investigating new strategies to combat emerging drug resistance and ensure the long-term effectiveness of isoniazid-containing regimens [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1672192.png)